molecular formula C16H12F3NO2 B5884066 N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide

N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B5884066
M. Wt: 307.27 g/mol
InChI Key: MIYDDAHVFPWCGD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C16H12F3NO2 This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 3-acetylphenylamine with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-carboxyphenyl)-2-(trifluoromethyl)benzamide.

    Reduction: Formation of N-(3-(hydroxyethyl)phenyl)-2-(trifluoromethyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The acetyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-3-(trifluoromethyl)benzamide
  • N-(3-acetylphenyl)-4-(trifluoromethyl)benzamide
  • N-(3-acetylphenyl)-2-(fluoromethyl)benzamide

Uniqueness

N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c1-10(21)11-5-4-6-12(9-11)20-15(22)13-7-2-3-8-14(13)16(17,18)19/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYDDAHVFPWCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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